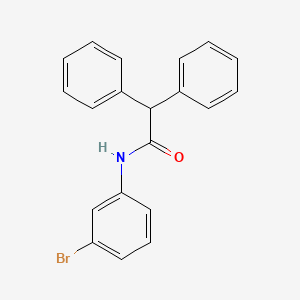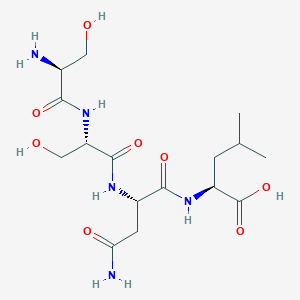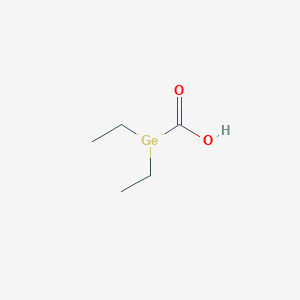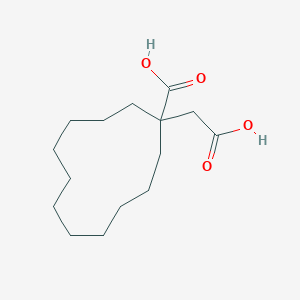![molecular formula C21H28OSi B14250624 Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- CAS No. 188263-82-3](/img/structure/B14250624.png)
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is a chemical compound with the molecular formula C21H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 3-methyl-2-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various functionalized silanes.
科学的研究の応用
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of biomolecules and as a component in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- involves its interaction with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
類似化合物との比較
Similar Compounds
- Trimethoxy(3-methyl-2-butenyl)silane
- Diphenylmethylsilane
- tert-Butyldimethylsilyl chloride
Uniqueness
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is unique due to its combination of a silane group with a diphenyl and tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
188263-82-3 |
|---|---|
分子式 |
C21H28OSi |
分子量 |
324.5 g/mol |
IUPAC名 |
tert-butyl-(3-methylbut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H28OSi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,17H2,1-5H3 |
InChIキー |
PTQHYYRGDQETQD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
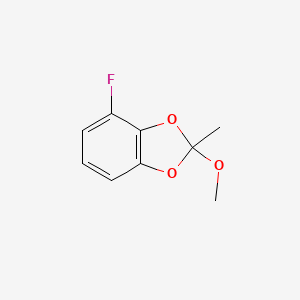

![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
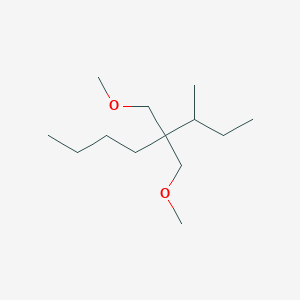
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
